molecular formula C7H7BrN2S B1223331 1-(2-Bromophenyl)-2-thiourea CAS No. 5391-30-0

1-(2-Bromophenyl)-2-thiourea

Cat. No. B1223331
CAS RN: 5391-30-0
M. Wt: 231.12 g/mol
InChI Key: QIGMVYSPXPXCPN-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-2-thiourea (also known as 1-BPTU) is a synthetic compound that has been widely studied for its potential applications in various areas of scientific research. It is a highly versatile compound and has been used in a wide range of experiments, including those related to synthetic organic chemistry, drug discovery, and biochemistry. This article will provide an overview of 1-BPTU, its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Antibacterial Applications

1-(2-bromophenyl)thiourea derivatives have been studied for their antibacterial properties. They are particularly effective against strains such as Staphylococcus epidermidis (MRSE) and methicillin-resistant S. aureus (MRSA), with certain compounds showing an MIC value of 4 µg/mL . This suggests potential for developing new antibacterial agents that could help combat antibiotic-resistant bacteria.

Antioxidant Properties

Research indicates that thiourea derivatives exhibit significant antioxidant activity. This property is crucial because oxidative stress is linked to various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The antioxidant properties of 1-(2-bromophenyl)thiourea could be harnessed in therapeutic applications to mitigate oxidative damage .

Anticancer Activity

Thiourea compounds have shown promise in anticancer research. They can interfere with the proliferation of cancer cells and induce apoptosis. The structure-activity relationship (SAR) of these compounds is a key research area, as it helps in understanding how structural changes can enhance their anticancer efficacy .

Anti-Inflammatory Uses

The anti-inflammatory effects of 1-(2-bromophenyl)thiourea make it a candidate for the treatment of chronic inflammation and related disorders. Its mechanism of action includes the inhibition of inflammatory cytokines and mediators, which are pivotal in the inflammatory response .

Anti-Alzheimer’s Potential

Thiourea derivatives are being explored for their potential in treating Alzheimer’s disease. They may inhibit enzymes like acetylcholinesterase, which is involved in the progression of Alzheimer’s. The development of these compounds could lead to new treatments for this debilitating neurodegenerative condition .

Antituberculosis and Antimalarial Effects

These compounds have also been investigated for their antituberculosis and antimalarial effects. Given the global impact of tuberculosis and malaria, the discovery of new therapeutic agents in this category is of high importance. The efficacy of 1-(2-bromophenyl)thiourea derivatives against various strains of Mycobacterium tuberculosis and Plasmodium species is a promising area of study .

Coordination Chemistry and Metal Complexation

1-(2-bromophenyl)thiourea acts as a flexible ligand for complexation with transition metals, occupying a distinct position in coordination chemistry. These complexes have diverse applications, including catalysis, material science, and as models for biological systems .

Applications in Material Science

Due to their binding properties, thiourea derivatives are used in material science, particularly in the development of ion sensors and molecular electronics. Their ability to form stable complexes with metals can be utilized in creating advanced materials with specific electronic or photonic properties .

properties

IUPAC Name

(2-bromophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2S/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGMVYSPXPXCPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80202186
Record name Thiourea, (2-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80202186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731096
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

5391-30-0
Record name Thiourea, (2-bromophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005391300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiourea, (2-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80202186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Bromophenyl)-2-thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural significance of the thiourea group in (2-bromophenyl)thiourea?

A1: The thiourea unit in (2-bromophenyl)thiourea plays a crucial role in its crystal structure. It forms nearly perpendicular to the bromobenzene ring with a dihedral angle of 80.82° []. This configuration allows for the formation of N—H⋯S intermolecular hydrogen bonds, creating linear chains along the ab diagonal, which contributes to the stability of the crystal lattice [].

Q2: How does the position of the bromine atom influence the molecular conformation of (2-bromophenyl)thiourea compared to its isomers?

A2: Research comparing (2-bromophenyl)thiourea with its isomers, 1-benzoyl-3-(3-bromophenyl)thiourea and 1-benzoyl-3-(4-bromophenyl)thiourea, revealed that the bromine atom's position significantly affects molecular conformation and crystal packing []. These variations arise from the interplay between steric effects due to the bromine atom's size and electronic effects influencing intermolecular interactions like hydrogen bonds, π-π stacking, and halogen bonding [].

Q3: What spectroscopic techniques are useful for characterizing (2-bromophenyl)thiourea and its metal complexes?

A3: Both FTIR and 1H NMR spectroscopy are valuable for characterizing (2-bromophenyl)thiourea and its metal complexes []. FTIR helps identify the presence of specific functional groups, such as the thiourea moiety, while shifts in stretching frequencies upon complexation can indicate coordination between the ligand and metal ion []. 1H NMR spectroscopy provides insights into the proton environments within the molecule, and changes in chemical shifts upon metal complexation further support coordination and provide structural information [].

Q4: Have any biological activities been reported for (2-bromophenyl)thiourea or its derivatives?

A4: Research suggests that (2-bromophenyl)thiourea derivatives, particularly those incorporating an ibuprofen moiety, exhibit potential urease inhibitory activity []. For instance, the metal complex formed between (2-bromophenyl)thiourea and Cu(I) showed promising urease inhibition, highlighting its potential as a lead compound for further development in the context of gastrointestinal ulcer therapy [].

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